Aluminum triphenyl, also known as triphenylalumane, is an organoaluminum compound with the molecular formula and a molecular weight of approximately 258.3 g/mol. It appears as a white crystalline solid and is notable for its high reactivity, particularly with water, where it undergoes hydrolysis to form aluminum hydroxide and phenyl hydrogen. This compound was first synthesized in 1951 by G.H. Coleman and A.G. Maddock and has since been utilized in various chemical applications due to its properties as a Lewis acid .
Physical Properties:
Notably, studies have shown that aluminum triphenyl can react with benzophenone, leading to radical reactions that yield various products .
The synthesis of aluminum triphenyl typically involves the reaction of aluminum chloride with phenyl magnesium bromide in an anhydrous benzene environment. The resulting product can be purified through vacuum distillation. Characterization is often performed using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray crystallography to confirm the structure and purity of the compound .
Aluminum triphenyl finds applications across several fields:
Research into the interactions of aluminum triphenyl with other compounds reveals its role as an effective catalyst. For example, it has been studied for its ability to facilitate the hydroboration of carbonyls, imines, and alkynes when combined with pinacolborane . These studies highlight its versatility in organic synthesis.
Aluminum triphenyl is part of a broader class of organoaluminum compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Aluminum triethyl | Used in similar catalytic processes but less reactive than aluminum triphenyl. | |
Trimethylaluminum | Highly reactive; used primarily in Grignard reactions; more volatile than aluminum triphenyl. | |
Aluminum trichloride | A strong Lewis acid; used in Friedel-Crafts reactions; does not contain organic groups like aluminum triphenyl. | |
Triisobutylaluminum | Similar catalytic properties but bulkier structure affects reactivity compared to aluminum triphenyl. |
Aluminum triphenyl's unique combination of organic moieties (phenyl groups) enhances its reactivity and applicability in specific catalytic roles that differ from those of other organoaluminum compounds.
The mercury-aluminum transmetallation reaction remains a cornerstone of triphenylaluminum synthesis. This method involves the reaction of diphenylmercury with aluminum wool in sodium-dried xylene under inert nitrogen atmosphere. The process proceeds via redox-transmetalation, where phenyl groups transfer from mercury to aluminum, releasing elemental mercury.
Key Reaction Parameters:
Parameter | Value/Description |
---|---|
Reactants | Diphenylmercury, aluminum wool |
Solvent | Sodium-dried xylene |
Temperature | 140–150°C (reflux) |
Reaction Time | 24 hours |
Yield | 59–70% (crude), 23–27 g pure product |
The reaction is exothermic and requires precise temperature control to prevent side reactions. Aluminum wool is preferred over powder due to its higher surface area, accelerating reaction kinetics. Post-reaction purification involves ether extraction to isolate the etherate complex, followed by vacuum heating (150°C, 0.1 mmHg) to remove solvated ether molecules.
This method employs phenyllithium as a phenylating agent, reacting with aluminum chloride in anhydrous ether or tetrahydrofuran (THF). The reaction follows:
$$ \text{AlCl}3 + 3 \text{C}6\text{H}5\text{Li} \rightarrow \text{Al(C}6\text{H}5\text{)}3 + 3 \text{LiCl} $$
Comparison with Mercury Method:
Factor | Mercury Method | Phenyllithium Method |
---|---|---|
Yield | Higher (59–70%) | Moderate (43%) |
Solvent | Xylene | Ether/THF |
Purity | Requires distillation | Crystalline product direct |
Hazard Profile | Mercury toxicity | Air/moisture sensitivity |
Phenyllithium reactions benefit from lower temperatures (room temperature to reflux) but require rigorous anhydrous conditions. The product crystallizes directly from solution, eliminating post-reaction distillation.
While traditional methods dominate, emerging catalytic strategies focus on enhancing phenyl transfer efficiency. Recent studies explore:
However, these methods remain experimental, with yields and scalability lagging behind classical routes.
Solvent choice critically impacts reactant solubility, aggregation state, and reaction efficiency.
Solvent | Aggregation State | Coordination Behavior |
---|---|---|
Diethyl Ether | Tetramer | Weak Lewis acid interaction |
THF | Dimeric solvate | Stronger coordination (Al–O) |
Toluene | Monomer | Minimal solvent interaction |
In ether, triphenylaluminum forms a tetramer (Al~2~Ph~6~), stabilized by π-interactions between phenyl rings and lithium counterions. THF disrupts this aggregation, forming a monomeric AlPh~3~(THF) complex with enhanced reactivity in catalytic applications.
Optimization Strategies:
Purification involves sequential steps to eliminate byproducts and solvates:
Stepwise Process:
Yield Enhancement:
The thermal behavior of aluminum, triphenyl- has been extensively characterized through various experimental techniques, revealing its unique phase transition properties and thermal stability characteristics. The compound exhibits distinct thermal properties that are fundamental to understanding its behavior under different temperature conditions.
Aluminum, triphenyl- demonstrates a remarkable ability to undergo direct sublimation, transitioning from the solid phase directly to the vapor phase without passing through an intermediate liquid phase under certain conditions. The sublimation enthalpy has been precisely determined through sophisticated experimental techniques involving simultaneous measurements of mass effusion rates and torsional recoil effects [1] [2].
The vapor pressure of aluminum, triphenyl- can be expressed through the following empirical relationships derived from experimental measurements:
For Knudsen effusion measurements: log₁₀(P_K/p°) = (14.66±0.48) - (9.015±0.217) × 10³(K/T)
For torsional recoil measurements: log₁₀(P_τ/p°) = (14.58±0.68) - (8.950±0.311) × 10³(K/T)
where p° = 101.325 kilopascals [2].
The standard molar entropy change for the sublimation process is 280 ± 7 joules per Kelvin per mole [2], indicating a significant increase in molecular disorder upon transition to the vapor phase.
The melting point of aluminum, triphenyl- has been established at 237 degrees Celsius [3] [4], representing the temperature at which the crystalline solid structure undergoes transformation to the liquid phase under standard atmospheric conditions. This relatively high melting point is characteristic of organometallic compounds with substantial intermolecular interactions arising from the aromatic phenyl substituents.
The melting behavior is influenced by the molecular structure, which features three phenyl groups bonded to a central aluminum atom. The aromatic rings contribute to molecular stability through delocalized π-electron systems and potential π-π stacking interactions in the solid state. The melting point determination is crucial for establishing processing parameters and understanding the thermal stability window of the compound.
The thermal decomposition behavior of aluminum, triphenyl- represents a complex series of chemical transformations that occur upon heating beyond the melting point. The compound exhibits significant air sensitivity and undergoes vigorous decomposition in the presence of moisture and oxygen [5] [6].
When exposed to water, aluminum, triphenyl- undergoes rapid hydrolysis with vigorous heat evolution and potential sparking, forming aluminum hydroxide and phenyl hydrogen products [5]. This decomposition pathway can be represented by the general reaction:
Al(C₆H₅)₃ + 3H₂O → Al(OH)₃ + 3C₆H₆
The thermal decomposition in inert atmospheres follows different pathways, potentially involving aluminum-carbon bond cleavage and formation of various organic fragments. The decomposition products may include benzene derivatives, biphenyl compounds, and aluminum-containing residues. The exact decomposition mechanism is temperature-dependent and influenced by the presence of catalytic surfaces or trace impurities.
The compound demonstrates pyrophoric characteristics, meaning it can spontaneously ignite when exposed to air at ambient temperatures [7] [3]. This property necessitates careful handling under inert atmosphere conditions and proper storage protocols to prevent unwanted decomposition reactions.
Spectroscopic characterization of aluminum, triphenyl- provides detailed information about its molecular structure, bonding characteristics, and electronic properties. The compound has been studied using various spectroscopic techniques, each offering unique insights into different aspects of its molecular architecture.
Infrared spectroscopy of aluminum, triphenyl- reveals characteristic vibrational frequencies that provide valuable information about the aluminum-carbon bonding and the aromatic phenyl group vibrations. The infrared spectrum exhibits distinctive absorption bands that are characteristic of organoaluminum compounds [9] [10].
The aluminum-carbon stretching vibrations appear in the frequency range of 500 to 700 wavenumbers, which is typical for metal-carbon bonds in organometallic compounds . These vibrations are particularly diagnostic for identifying the presence of aluminum-phenyl bonds and distinguishing aluminum, triphenyl- from other organoaluminum species.
The aromatic phenyl groups contribute multiple characteristic absorption bands throughout the infrared spectrum. The carbon-hydrogen stretching vibrations of the aromatic rings appear in the region around 3000 to 3100 wavenumbers, while the aromatic carbon-carbon stretching vibrations are observed in the 1400 to 1600 wavenumber region. The out-of-plane bending vibrations of the aromatic hydrogen atoms provide additional fingerprint bands in the 800 to 900 wavenumber region.
Comparative studies with related aluminum compounds, such as trimethylaluminum, show distinct differences in the methyl stretching and bending regions when contrasted with the aromatic signatures of aluminum, triphenyl- [9] [10]. The gas-phase infrared spectrum exhibits sharper features compared to condensed-phase measurements, allowing for more precise frequency assignments and vibrational mode identification.
Nuclear magnetic resonance spectroscopy of aluminum, triphenyl- presents unique analytical challenges due to the quadrupolar nature of the aluminum-27 nucleus and the complex molecular environment surrounding the metal center. The compound has been characterized using multiple nuclear magnetic resonance techniques, including proton, carbon-13, and aluminum-27 spectroscopy [11] [12].
Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals characteristic aromatic proton signals. The spectrum exhibits multiplets at chemical shifts of 7.80 to 7.76 parts per million (6 hydrogen atoms) and 7.34 to 7.30 parts per million (9 hydrogen atoms) [11] [12]. These signals correspond to the ortho and meta/para protons of the phenyl rings, respectively, and the integration pattern confirms the presence of three equivalent phenyl groups.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the aromatic carbon environments. The spectrum shows signals at chemical shifts of 146.74, 137.99, 127.50, and 127.06 parts per million [11] [12], corresponding to different carbon positions within the phenyl rings. The carbon directly bonded to aluminum appears at the most downfield position due to the deshielding effect of the electropositive aluminum center.
Aluminum-27 nuclear magnetic resonance spectroscopy presents significant technical challenges due to the large quadrupolar coupling constant expected for the three-coordinate aluminum environment [13] [14]. The aluminum nucleus in aluminum, triphenyl- experiences a highly asymmetric electric field gradient, resulting in extremely broad nuclear magnetic resonance signals that may be difficult to observe using conventional techniques [13]. Ultra-wideline aluminum-27 nuclear magnetic resonance methods may be required to characterize the quadrupolar interactions effectively [13].
The quadrupolar coupling constant for aluminum, triphenyl- is expected to be substantial, potentially in the range of tens of megahertz, based on studies of related three-coordinate organoaluminum compounds [13]. This large coupling constant arises from the significant deviation from spherical symmetry in the coordination environment around the aluminum center.
The solubility characteristics of aluminum, triphenyl- are fundamentally influenced by its molecular structure and chemical reactivity, particularly its extreme sensitivity to moisture and oxygen. The compound demonstrates selective solubility patterns that reflect both its organic aromatic character and its reactive organometallic nature.
Aluminum, triphenyl- exhibits excellent solubility in anhydrous organic solvents, particularly those with similar polarity characteristics. The compound is readily soluble in dibutyl ether, as evidenced by the commercial availability of one molar solutions in this solvent [15]. The density of such solutions is reported as 0.868 grams per milliliter at 25 degrees Celsius [15] [4], indicating a relatively concentrated solution that maintains stability under appropriate storage conditions.
Toluene represents another suitable solvent for aluminum, triphenyl-, as demonstrated in synthetic procedures where toluene extraction is employed for product isolation [6]. The aromatic nature of toluene provides favorable interactions with the phenyl substituents of aluminum, triphenyl-, promoting dissolution while maintaining chemical compatibility.
The compound demonstrates complete incompatibility with protic solvents, particularly water and alcohols. Contact with water results in immediate and vigorous hydrolysis reactions, producing aluminum hydroxide and benzene as primary products [5] [6]. This reactivity pattern effectively precludes the use of aqueous or alcoholic solvent systems and necessitates stringent anhydrous conditions for all solution preparations.
In solution, aluminum, triphenyl- maintains its monomeric structure under normal conditions, as confirmed by vapor pressure studies that demonstrate monomeric behavior in the gas phase [2]. This monomeric nature contrasts with some other organoaluminum compounds that may form dimeric or oligomeric species through bridging interactions.
The solution behavior is also characterized by significant air sensitivity, requiring inert atmosphere techniques for handling and storage. Solutions must be maintained under nitrogen or argon atmospheres to prevent oxidative decomposition and maintain chemical integrity over extended periods.
The density and volumetric properties of aluminum, triphenyl- provide essential information for both fundamental understanding and practical applications. These properties are influenced by the molecular structure, intermolecular interactions, and the specific phase or solution conditions under which measurements are conducted.
The liquid density of aluminum, triphenyl- in dibutyl ether solution has been precisely determined as 0.868 grams per milliliter at 25 degrees Celsius [15] [4]. This value represents the density of a one molar solution and provides insight into the volumetric behavior of the compound in organic solution. The relatively low density compared to many organometallic compounds reflects the significant contribution of the organic phenyl substituents to the overall molecular volume.
The molecular weight of aluminum, triphenyl- is 258.29 grams per mole [4] [16], corresponding to the molecular formula C₁₈H₁₅Al. This molecular weight, combined with density measurements, allows for calculation of molar volumes and assessment of molecular packing efficiency in different phases.
Crystallographic studies have provided detailed information about the solid-state structure and packing arrangements [17] [18]. The crystal structure reveals the three-dimensional organization of molecules within the unit cell and provides data for calculating solid-state density values. The crystal structure determination confirms the monomeric nature of aluminum, triphenyl- in the solid state, with aluminum adopting a trigonal planar coordination geometry.
The volumetric properties are also relevant for understanding the sublimation behavior observed in thermal studies. The transition from solid to vapor phase involves significant volumetric expansion, which is reflected in the entropy change associated with the sublimation process [2].
Temperature-dependent density measurements would provide additional insights into thermal expansion coefficients and phase transition behaviors, although such comprehensive data are not widely available in the current literature. The density measurements available primarily focus on solution conditions relevant to synthetic and analytical applications.
Flammable;Corrosive